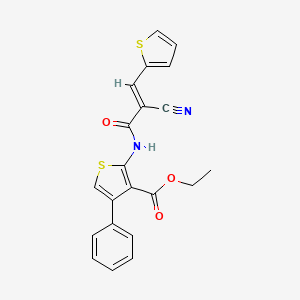

(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[[(E)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S2/c1-2-26-21(25)18-17(14-7-4-3-5-8-14)13-28-20(18)23-19(24)15(12-22)11-16-9-6-10-27-16/h3-11,13H,2H2,1H3,(H,23,24)/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRXYPLGEJWZFL-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C(=CC3=CC=CS3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)/C(=C/C3=CC=CS3)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate is a synthetic organic compound that has garnered attention due to its diverse biological activities. This article delves into its biological activity, focusing on its anti-inflammatory, antioxidant, antibacterial, and cytotoxic properties, supported by relevant research findings and data tables.

Structural Characteristics

The compound features a unique structure that includes:

- An ethyl ester group

- A cyano group

- A thiophene ring

These structural components contribute to its interaction with various biological targets, making it a candidate for medicinal chemistry applications.

1. Anti-inflammatory Activity

Thiophene derivatives are known for their anti-inflammatory properties. Research has shown that compounds similar to this compound can significantly reduce inflammation through various mechanisms:

- Mechanism of Action : Inhibition of mast cell degranulation and the enzyme lipoxygenase (LOX) has been observed. For example, a related compound demonstrated over 63% inhibition of mast cell degranulation and approximately 57% inhibition of LOX at a concentration of 100 µg/mL .

| Compound | Dose (mg/kg) | Inhibition (%) |

|---|---|---|

| Compound 4 | 20 | 63 (Mast Cell Degranulation) |

| Compound 5 | 10 | 57 (5-LOX Inhibition) |

2. Antioxidant Activity

The antioxidant properties of this compound were evaluated using various assays, including DPPH radical scavenging and nitric oxide scavenging assays. The results indicated that compounds with phenolic substitutions exhibited superior antioxidant activity.

| Compound | DPPH Scavenging (%) | Nitric Oxide Scavenging (%) |

|---|---|---|

| Compound H | 85.0 | 78.5 |

| Compound G | 82.0 | 75.0 |

Studies have shown that the presence of phenolic hydroxyl groups enhances the radical scavenging capabilities of these compounds .

3. Antibacterial Activity

The antibacterial efficacy of this compound was assessed against several bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The compound exhibited significant antibacterial properties, particularly in derivatives containing dimethylamino groups.

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Compound M | S. aureus | 15 |

| Compound L | B. subtilis | 18 |

The results suggest that modifications in the phenyl ring influence the antibacterial activity, with specific substitutions leading to enhanced effects .

4. Cytotoxic Activity

The cytotoxic potential of this compound was evaluated against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC50 values indicated moderate to high cytotoxic effects compared to standard chemotherapeutic agents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 4a | HepG2 | 66 ± 1.20 |

| Compound 4b | MCF-7 | 50 ± 0.47 |

In vitro studies revealed that certain thiophene derivatives could act as chemosensitizers in combination therapies, enhancing the efficacy of existing drugs like Sorafenib .

Case Studies

Several studies have highlighted the potential therapeutic applications of thiophene-based compounds:

- Anti-inflammatory Effects : A study reported that a related thiophene derivative reduced paw edema in rat models by over 70%, comparable to diclofenac .

- Cytotoxicity Profiling : Research indicated that certain synthesized thiophene derivatives displayed significant cytotoxicity against HepG2 cells, with potential implications for liver cancer treatment .

Scientific Research Applications

Structural Characteristics

The compound's structure can be described as follows:

- IUPAC Name : Ethyl 2-[[(E)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate

- Molecular Formula : C20H20N2O3S2

- Molecular Weight : 400.51 g/mol

The presence of the thiophene ring and cyano group contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Research has shown that compounds similar to (E)-ethyl 2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4-phenylthiophene-3-carboxylate exhibit significant anticancer properties. For instance, derivatives containing thiophene moieties have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Thiophene derivatives have been reported to possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These compounds can modulate pro-inflammatory cytokines, enhancing their therapeutic potential for treating chronic inflammatory diseases.

Antioxidant Properties

The compound's structural features suggest potential antioxidant activity. Studies indicate that thiophene derivatives can scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related diseases.

Dye-Sensitized Solar Cells

Compounds with similar structures have been utilized as sensitizers in dye-sensitized solar cells (DSSCs). The electronic properties of these compounds, influenced by the presence of electron-withdrawing cyano groups, lead to π-electron depletion along the conjugated skeleton, enhancing their efficacy in photovoltaic applications.

Field-effect Transistors

The compound has potential applications in organic electronics, particularly in field-effect transistors (FETs). Its electronic properties can influence energy levels and charge transport processes within these devices, making it a candidate for further research in this area.

Target of Action

The compound's mechanism of action is likely related to its electronic properties. The incorporation of electron-withdrawing groups such as cyano leads to significant alterations in the electronic structure, affecting its interaction with biological macromolecules like proteins and nucleic acids.

Biochemical Pathways

Similar compounds have been shown to influence energy levels in dye-sensitized solar cells and field-effect transistors. The action environment, including factors like light intensity and temperature, can significantly affect the performance of these compounds in practical applications.

Cytotoxicity Assays

In vitro studies have evaluated the cytotoxic effects of related compounds on human cancer cell lines. For example, certain derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cells, indicating significant anticancer potential.

Antioxidant Activity Evaluation

A series of thiophene derivatives were tested for their antioxidant capabilities using DPPH and ABTS assays. Results indicated that specific substitutions on the phenyl ring enhanced radical scavenging activity significantly compared to standard antioxidants like ascorbic acid.

Anti-inflammatory Mechanisms

Research highlighted the ability of thiophene derivatives to inhibit TNF-α and IL-6 production in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism where these compounds could potentially be developed as anti-inflammatory agents for chronic inflammatory diseases.

Data Summary

The following table summarizes key biological activities observed in studies involving thiophene derivatives:

| Biological Activity | Observations |

|---|---|

| Anticancer Activity | Significant cytotoxic effects against cancer cell lines; mechanisms include apoptosis induction. |

| Antioxidant Properties | Ability to scavenge free radicals; inhibition of lipid peroxidation. |

| Anti-inflammatory Effects | Inhibition of COX/LOX enzymes; modulation of pro-inflammatory cytokines. |

Chemical Reactions Analysis

Condensation Reactions

-

Knoevenagel Condensation :

Substitution Reactions

-

Functional Group Replacement :

Oxidation/Reduction

-

Oxidation :

-

Reagents : KMnO₄ or CrO₃ (inferred from analogous thiophene derivatives).

-

Conditions : Aqueous acidic or basic environments.

-

Outcome : Formation of carboxylic acids or ketones, depending on the oxidized site.

-

-

Reduction :

-

Reagents : LiAlH₄ or NaBH₄.

-

Conditions : Dry ether or THF.

-

Outcome : Reduction of nitriles to amines or carbonyls to alcohols.

-

Reagents and Conditions

Major Products

The compound’s reactivity leads to diverse derivatives, as demonstrated in studies on similar thiophene-acrylamido systems:

-

Substituted Phenyl Derivatives :

-

Halogenated Derivatives :

-

Functional Group Transformations :

-

Reduction of nitriles to amines or alcohols alters biological activity (e.g., cytotoxicity in cancer cells).

-

Antioxidant Activity

-

Compound H (4-hydroxy-3,5-dimethoxyphenyl) showed superior DPPH scavenging activity compared to other derivatives, attributed to synergistic phenolic and methoxy groups .

-

Compound F (4-hydroxyphenyl) also exhibited moderate activity, highlighting the role of hydroxyl groups in radical scavenging .

Antibacterial Activity

-

Compound M (4-dimethylaminophenyl): Demonstrated potent activity against Bacillus subtilis and Staphylococcus aureus, likely due to electron-rich nitrogen centers .

-

Substituent Effects : Para-hydroxy groups (e.g., Compound F) enhanced activity, while methoxy substitution (Compound G) reduced it .

Research Findings

-

Structure-Activity Relationships (SAR) :

-

Synthetic Efficiency :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.